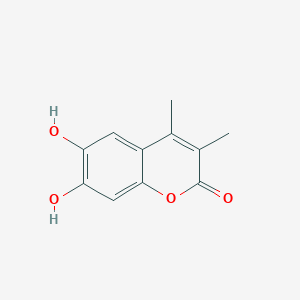

6,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one

Description

6,7-Dihydroxy-3,4-dimethyl-2H-chromen-2-one is a coumarin derivative characterized by a hydroxyl group at positions 6 and 7, as well as methyl substituents at positions 3 and 4 on the chromenone core. Coumarins are known for their diverse biological activities, including antimicrobial, antioxidant, and enzyme-inhibitory properties . The dihydroxy and dimethyl substitutions in this compound likely influence its electronic configuration, solubility, and interaction with biological targets.

Properties

IUPAC Name |

6,7-dihydroxy-3,4-dimethylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-5-6(2)11(14)15-10-4-9(13)8(12)3-7(5)10/h3-4,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXTMNPOEAJPRQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC(=C(C=C12)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585885 | |

| Record name | 6,7-Dihydroxy-3,4-dimethyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16574-11-1 | |

| Record name | 6,7-Dihydroxy-3,4-dimethyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substrate Selection and Mechanism

Resorcinol derivatives with pre-existing methyl groups, such as 3,4-dimethylresorcinol (1,3-dihydroxy-4,5-dimethylbenzene), serve as ideal substrates. When reacted with ethyl acetoacetate in the presence of Cr(NO₃)₃·9H₂O under microwave irradiation, the reaction proceeds via acid-catalyzed cyclization. The hydroxyl groups at positions 1 and 3 of the resorcinol derivative direct electrophilic substitution, forming the coumarin backbone, while the methyl groups from the resorcinol and β-keto ester occupy positions 3, 4, 6, and 7.

Reaction Conditions:

Optimization and Limitations

The use of chromium nitrate enhances regioselectivity and reduces side reactions, such as decarboxylation. However, the scarcity of 3,4-dimethylresorcinol complicates large-scale synthesis. Alternative pathways involve post-cyclization methylation, though this introduces additional steps and lowers yields.

Halogenation and Alkylation Strategies

A patent by US3808232A outlines a halogen-mediated route for synthesizing 4-halomethyl coumarins, which can be adapted to introduce methyl groups at positions 3 and 4.

Halogenation of Diketene

Diketene reacts with chlorine or bromine at –10°C to –30°C in a halogen-inert solvent (e.g., dichloromethane), forming γ-haloacetoacetic halide. Subsequent esterification with methyl-substituted phenols yields phenyl esters, which undergo sulfuric acid–mediated cyclization.

Key Steps:

Reduction to Methyl Groups

The 4-halomethyl intermediate undergoes catalytic hydrogenation or Grignard reaction to replace halogens with methyl groups. For example:

Challenges:

-

Steric hindrance from existing methyl groups reduces reaction efficiency.

-

Over-reduction or isomerization may occur without precise temperature control.

Comparative Analysis of Synthetic Routes

Structural Characterization and Validation

Post-synthesis analysis confirms the structure of this compound through:

-

¹H NMR: Doublets for aromatic protons at δ 6.82–7.50 ppm and singlets for methyl groups at δ 2.40–2.60 ppm.

-

IR Spectroscopy: Stretching vibrations at 1680 cm⁻¹ (lactone C=O) and 3045 cm⁻¹ (aromatic C–H).

-

X-ray Crystallography: Twisted conformation of the coumarin core with dihedral angles of 15–20° between substituents.

Industrial and Pharmacological Applications

While primarily a research chemical, this compound’s structural analogs exhibit anticoagulant and antioxidant properties. Future work should explore enzymatic synthesis and green chemistry approaches to improve sustainability .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dihydroxy-3,4-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinones.

Reduction: The chromen-2-one core can be reduced to dihydro derivatives.

Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products:

Oxidation: Formation of this compound quinone derivatives.

Reduction: Formation of 6,7-dihydroxy-3,4-dimethyl-2H-dihydrochromen-2-one.

Substitution: Formation of various substituted chromen-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

6,7-Dihydroxy-3,4-dimethyl-2H-chromen-2-one exhibits several noteworthy biological activities:

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells through mechanisms involving tubulin interaction. This action distinguishes it from other coumarins that may not exhibit such specific mechanisms of action .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, making it a candidate for treating various inflammatory diseases.

- Neuroprotective Effects : Studies suggest potential applications in neuroprotection against diseases such as Alzheimer's and Parkinson's due to its ability to mitigate oxidative stress .

Table 1: Summary of Biological Activities and Therapeutic Applications

Case Studies

- Anticancer Research : In a study focusing on coumarin derivatives, this compound was highlighted for its ability to inhibit breast cancer cell proliferation. The compound's mechanism involved the disruption of microtubule dynamics, leading to cell cycle arrest .

- Neuroprotective Effects : A recent investigation into the neuroprotective properties of this compound revealed that it could significantly reduce neuronal damage in animal models of Alzheimer's disease. The study demonstrated that treatment with the compound improved cognitive function and reduced markers of oxidative stress .

Mechanism of Action

The biological effects of 6,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one are primarily attributed to its ability to interact with various molecular targets and pathways:

Antioxidant Activity: The hydroxy groups can donate hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Substitution Patterns and Electronic Effects

Functional Comparisons

- Antimicrobial Activity: Compounds like 6,7-dihydroxy-3,7-dimethyl-octa-2(Z),4(E)-dienoic acid (a fatty acid derivative with dihydroxy-dimethyl motifs) exhibit antimicrobial activity against Staphylococcus aureus at 500 µg/mL .

- Enzyme Inhibition: Marmin, with a prenyl side chain, shows strong binding to Trypanothione Reductase (-9.3 kcal/mol), highlighting the role of hydrophobic substituents in enzyme interaction . The target compound’s methyl groups may confer weaker binding due to smaller steric bulk.

- Antioxidant Potential: Dihydroxy-substituted coumarins, such as esculetin (6,7-dihydroxycoumarin), are known antioxidants. The 3,4-dimethyl groups in the target compound could enhance lipid solubility, improving cell membrane penetration compared to non-methylated analogs .

Biological Activity

6,7-Dihydroxy-3,4-dimethyl-2H-chromen-2-one, a coumarin derivative, has garnered attention in recent years due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant findings from various studies.

Chemical Structure and Properties

The compound is characterized by the presence of two hydroxyl groups at positions 6 and 7, and two methyl groups at positions 3 and 4. This configuration is crucial for its biological activity, particularly in interactions with various biological targets.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study highlighted its inhibitory effect on Myeloid cell leukemia-1 (Mcl-1), a protein that allows cancer cells to evade apoptosis. The compound's Mcl-1 inhibitory activity was evaluated using a fluorescence polarization-based binding assay, yielding a value of approximately 1.49 ± 0.04 μM, indicating potent activity against this target .

| Compound | Value (μM) | Description |

|---|---|---|

| This compound | 1.49 ± 0.04 | Mcl-1 inhibitor |

| Other derivatives | Varies | Comparison with other coumarin derivatives |

The anticancer effects of this compound are attributed to several mechanisms:

- Apoptosis Induction : It triggers apoptosis in cancer cells through the modulation of signaling pathways.

- Cell Cycle Arrest : Studies show that it can induce cell cycle arrest in various cancer cell lines, including HepG2 cells .

In vitro experiments demonstrated that treatment with this compound resulted in an increase in the ratio of cells in the G0/G1 phase while decreasing those in the S-phase, thereby inhibiting proliferation .

3. Cytotoxicity Against Tumor Cells

A significant finding from recent studies is the tumor-specific cytotoxicity of this compound. It selectively induces cell death in cancer cells while sparing normal cells, which is a desirable trait for anticancer agents .

Case Studies

Several studies have investigated the biological activities of this compound:

- Study on Mcl-1 Inhibition : This study synthesized various coumarin derivatives and evaluated their Mcl-1 inhibitory activities. The results indicated that modifications to the hydroxyl groups significantly influenced the inhibitory potency .

- Cytotoxicity Assessment : Another research focused on assessing the cytotoxic effects of this compound on different cancer cell lines. The findings suggested that it effectively reduced cell viability in a concentration-dependent manner .

- Flavonoid Interaction Studies : Investigations into the interaction of flavonoids with cellular pathways revealed that compounds similar to this compound could modulate key signaling pathways involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves nitro group reduction in precursors. For example, dissolving a nitro derivative in dioxane followed by iron powder and glacial acetic acid under controlled temperatures (50–70°C) and pH (~4–5) achieves optimal yields . Monitoring pH and temperature is critical to prevent side reactions, such as over-reduction or demethylation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended to isolate the dihydroxy product.

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the substitution pattern of hydroxyl and methyl groups?

- Methodological Answer :

- ¹H-NMR : Hydroxyl protons (6,7-OH) appear as broad singlets near δ 9–12 ppm, while aromatic protons adjacent to methyl groups (3,4-CH₃) show upfield shifts (δ 2.0–2.5 ppm) .

- IR : Strong O–H stretches (~3200–3500 cm⁻¹) and carbonyl (C=O) vibrations (~1700 cm⁻¹) confirm the chromenone core .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve ambiguities in substituent positioning .

Q. What are the primary biological targets of this compound, and how are preliminary bioassays designed?

- Methodological Answer : Screen for antimicrobial or anticancer activity using:

- Microplate assays : Test against Gram-positive bacteria (e.g., S. aureus) with MIC values determined via serial dilution (concentration range: 1–100 µg/mL) .

- Cytotoxicity assays : Use MTT/PrestoBlue on cancer cell lines (e.g., HeLa) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and account for solvent interference .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., antimicrobial vs. inactive results) be systematically resolved?

- Methodological Answer :

- Strain-specific variability : Test across diverse microbial strains (e.g., ATCC standards vs. clinical isolates) to identify selectivity .

- Metabolic stability : Use liver microsome assays to assess compound degradation; poor stability may explain false negatives .

- Synergistic studies : Combine with adjuvants (e.g., efflux pump inhibitors) to enhance activity .

Q. What computational strategies validate the interaction of this compound with enzymes (e.g., COX-2, topoisomerases)?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model binding poses in enzyme active sites (PDB IDs: 5KIR for COX-2). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

- QSAR models : Train models using substituent descriptors (e.g., Hammett σ) to predict bioactivity trends .

Q. How do crystallographic studies resolve structural ambiguities in polymorphic forms of this compound?

- Methodological Answer :

- SHELX refinement : Collect high-resolution data (≤1.0 Å) and refine using SHELXL. Analyze hydrogen-bonding networks (e.g., O–H···O) to distinguish polymorphs .

- Powder XRD : Compare experimental patterns with simulated data (Mercury 4.0) to confirm phase purity .

Q. What strategies optimize regioselectivity during functionalization (e.g., introducing halogen or acyl groups)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.